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molecular formula C12H9ClN2O B8349196 1-[3-(2-Chloro-pyrimidin-4-yl)-phenyl]-ethanone

1-[3-(2-Chloro-pyrimidin-4-yl)-phenyl]-ethanone

Cat. No. B8349196
M. Wt: 232.66 g/mol
InChI Key: IIXZOMQAQAFFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732444B2

Procedure details

2,4 dichloropyrimidine was coupled with 3-acetylphenylboronic acid following procedure A. LC-MS showed the product had the expected M+H+ of 234.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
234
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[C:9]([C:12]1[CH:13]=[C:14](B(O)O)[CH:15]=[CH:16][CH:17]=1)(=[O:11])[CH3:10]>>[Cl:1][C:2]1[N:7]=[C:6]([C:16]2[CH:17]=[C:12]([C:9](=[O:11])[CH3:10])[CH:13]=[CH:14][CH:15]=2)[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C=C(C=CC1)B(O)O
Step Three
Name
234
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=NC=CC(=N1)C=1C=C(C=CC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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